molecular formula C23H25NO2 B5246960 Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate

Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate

Cat. No.: B5246960
M. Wt: 347.4 g/mol
InChI Key: ZDIZOZCYVOUPAU-UHFFFAOYSA-N
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Description

Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate is a complex organic compound that features a piperidine ring substituted with an anthracene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate typically involves the reaction of anthracene-9-carbaldehyde with piperidine-2-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The anthracene moiety can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction could produce anthracene-9-methanol.

Scientific Research Applications

Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The anthracene moiety may play a crucial role in binding to these targets, while the piperidine ring can modulate the compound’s overall activity. The exact pathways and molecular interactions depend on the specific context and application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(naphthalen-2-ylmethyl)piperidine-2-carboxylate
  • Ethyl 1-(phenanthren-9-ylmethyl)piperidine-2-carboxylate
  • Ethyl 1-(pyren-1-ylmethyl)piperidine-2-carboxylate

Uniqueness

Ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate is unique due to the presence of the anthracene moiety, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 1-(anthracen-9-ylmethyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-26-23(25)22-13-7-8-14-24(22)16-21-19-11-5-3-9-17(19)15-18-10-4-6-12-20(18)21/h3-6,9-12,15,22H,2,7-8,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIZOZCYVOUPAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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